1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione
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Overview
Description
1-[3-Methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione is a synthetic organic compound characterized by its complex structure, which includes an indole core substituted with methoxy and pentyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the indole core, followed by the introduction of the methoxy and pentyloxy substituents through nucleophilic substitution reactions. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Substitution Reactions: The methoxy and pentyloxy groups are introduced via nucleophilic aromatic substitution, often using methoxy and pentyloxy halides in the presence of a base.
Final Assembly: The benzyl group is attached through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: The methoxy and pentyloxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to replace the methoxy or pentyloxy groups.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce alcohols.
Scientific Research Applications
1-[3-Methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
- 1-[3-Methoxy-4-(butyloxy)benzyl]-7-methyl-1H-indole-2,3-dione
- 1-[3-Methoxy-4-(hexyloxy)benzyl]-7-methyl-1H-indole-2,3-dione
Uniqueness: 1-[3-Methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione is unique due to the specific length and structure of its pentyloxy substituent, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from similar compounds with different alkoxy groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[(3-methoxy-4-pentoxyphenyl)methyl]-7-methylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-5-6-12-27-18-11-10-16(13-19(18)26-3)14-23-20-15(2)8-7-9-17(20)21(24)22(23)25/h7-11,13H,4-6,12,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIYNXHZRGJCLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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